2-(Aziridin-1-yl)-5-nitroaniline
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Overview
Description
2-(Aziridin-1-yl)-5-nitroaniline is an organic compound that features both an aziridine ring and a nitroaniline group. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive. The presence of the nitro group on the aniline ring further enhances the reactivity of this compound, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)-5-nitroaniline typically involves the formation of the aziridine ring followed by the introduction of the nitroaniline group. One common method is the cyclization of haloamines or amino alcohols to form the aziridine ring. This can be achieved through intramolecular nucleophilic substitution reactions. For example, the reaction of an appropriate haloamine with a base can lead to the formation of the aziridine ring .
Another method involves the addition of nitrene to alkenes. Nitrenes can be generated in situ from organic azides or other precursors and can react with alkenes to form aziridines .
Industrial Production Methods
Industrial production of aziridines often involves the dehydration of amino alcohols. For instance, the Nippon Shokubai process uses an oxide catalyst at high temperatures to dehydrate aminoethanol, resulting in the formation of aziridine . This method can be adapted to produce this compound by incorporating the appropriate nitroaniline precursor.
Chemical Reactions Analysis
Types of Reactions
2-(Aziridin-1-yl)-5-nitroaniline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-(Aziridin-1-yl)-5-aminoaniline.
Substitution: Formation of various substituted amines and other derivatives.
Scientific Research Applications
2-(Aziridin-1-yl)-5-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Aziridin-1-yl)-5-nitroaniline involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The nitro group can also undergo reduction to form reactive species that can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
5-(Aziridin-1-yl)-2,4-dinitrobenzamide: Known for its antitumor activity and used in prodrug therapies.
Aziridine-1-carbaldehyde oximes: Studied for their cytotoxic activity and potential as anticancer agents.
Azetidines: Similar to aziridines but with a four-membered ring, used in the synthesis of polyamines and other polymers.
Uniqueness
2-(Aziridin-1-yl)-5-nitroaniline is unique due to the combination of the aziridine ring and the nitroaniline group, which imparts distinct reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
57944-31-7 |
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Molecular Formula |
C8H9N3O2 |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
2-(aziridin-1-yl)-5-nitroaniline |
InChI |
InChI=1S/C8H9N3O2/c9-7-5-6(11(12)13)1-2-8(7)10-3-4-10/h1-2,5H,3-4,9H2 |
InChI Key |
BEPPRPZDXXFXEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=C(C=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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